Superior Anti-Inflammatory Activity of Glycine Cyanomethyl Ester vs. Other Amino Acid Analogs
In a comparative structure-activity study of N-benzoyl-protected cyanomethyl esters of various amino acids, the glycine analog demonstrated the most potent anti-inflammatory activity among all amino acid variants tested, outperforming L-alanine, DL-valine, and L-leucine derivatives [1].
| Evidence Dimension | Anti-inflammatory activity rank order |
|---|---|
| Target Compound Data | Best inhibitor activity in anti-inflammatory screen (rank 1) |
| Comparator Or Baseline | L-alanine, DL-valine, L-leucine cyanomethyl ester analogs (ranked lower) |
| Quantified Difference | Qualitative superiority; glycine analog identified as possessing best inhibitor activity |
| Conditions | Carrageenan-induced inflammation rodent model; N-benzoyl-protected cyanomethyl ester series |
Why This Matters
Selection of the glycine-derived cyanomethyl ester over other amino acid variants is warranted for anti-inflammatory screening programs based on demonstrated class-leading activity.
- [1] Sajadi Z, Almahmood M, Loeffler LJ, Hall IH. Antitumor and Antiinflammatory Agents: N-Benzoyl-Protected Cyanomethyl Esters of Amino Acids. J Med Chem, 1979, 22(11), 1419–1422. View Source
